molecular formula C9H19NO B13198528 3-Amino-1-cyclopentyl-2-methylpropan-1-ol

3-Amino-1-cyclopentyl-2-methylpropan-1-ol

Cat. No.: B13198528
M. Wt: 157.25 g/mol
InChI Key: WUHJTQJUGVMTEC-UHFFFAOYSA-N
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Description

3-Amino-1-cyclopentyl-2-methylpropan-1-ol is an organic compound with a unique structure that includes a cyclopentyl ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-cyclopentyl-2-methylpropan-1-ol typically involves the reaction of cyclopentyl derivatives with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the reduction of a corresponding ketone or aldehyde precursor, followed by amination. Specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-cyclopentyl-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Amino-1-cyclopentyl-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclopentyl-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The cyclopentyl ring provides structural stability and influences the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-methylpropan-1-ol: Lacks the cyclopentyl ring, resulting in different reactivity and applications.

    1-Amino-2-methylpropan-2-ol: Has a different arrangement of functional groups, leading to distinct chemical properties.

Uniqueness

3-Amino-1-cyclopentyl-2-methylpropan-1-ol is unique due to its combination of a cyclopentyl ring, amino group, and hydroxyl group. This structure imparts specific chemical properties and reactivity that are not observed in similar compounds, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-amino-1-cyclopentyl-2-methylpropan-1-ol

InChI

InChI=1S/C9H19NO/c1-7(6-10)9(11)8-4-2-3-5-8/h7-9,11H,2-6,10H2,1H3

InChI Key

WUHJTQJUGVMTEC-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1CCCC1)O

Origin of Product

United States

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